molecular formula C6H12ClNO B12834654 Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B12834654
M. Wt: 149.62 g/mol
InChI Key: HTTUWXPQGHCWCO-YAFCINRGSA-N
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Description

Rel-(1R,4S,6S)-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject of study in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S,6S)-2-azabicyclo[221]heptan-6-ol hydrochloride typically involves the use of starting materials such as bicyclic ketones and aminesThe reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are designed to be more efficient and cost-effective, allowing for the production of larger quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1

InChI Key

HTTUWXPQGHCWCO-YAFCINRGSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1NC2)O.Cl

Canonical SMILES

C1C2CC(C1NC2)O.Cl

Origin of Product

United States

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